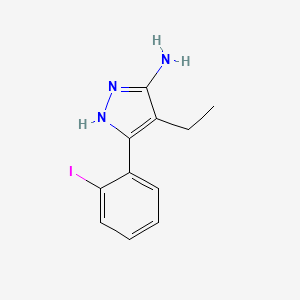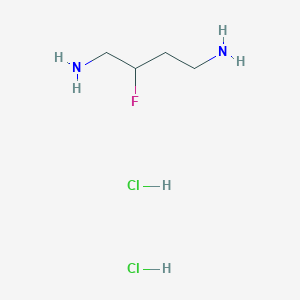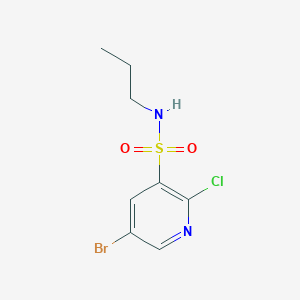
2-(7-methyl-1H-indol-3-yl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-methyl-1H-indol-3-yl)quinazoline is a heterocyclic compound that combines the structural features of both indole and quinazoline moieties Indole derivatives are known for their significant biological activities, while quinazoline derivatives have been widely studied for their therapeutic potential
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methyl-1H-indol-3-yl)quinazoline typically involves the condensation of an indole derivative with a quinazoline precursor. One common method is the Fischer indole synthesis, where an indole is formed from a phenylhydrazine and a ketone under acidic conditions . For the quinazoline part, the condensation of anthranilamides with aromatic aldehydes or ketones is a common approach .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of metal-catalyzed reactions, microwave-assisted synthesis, and phase-transfer catalysis to enhance reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-(7-methyl-1H-indol-3-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding dihydroquinazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or quinazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(7-methyl-1H-indol-3-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can interact with various biological targets through hydrogen bonding and π-π interactions, while the quinazoline part can inhibit specific enzymes by binding to their active sites . These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Indol-3-yl)quinazoline: Similar structure but lacks the methyl group on the indole ring.
4-Methoxy-2-(1-methyl-1H-indol-3-yl)quinazoline: Contains a methoxy group on the quinazoline ring.
Uniqueness
2-(7-methyl-1H-indol-3-yl)quinazoline is unique due to the presence of the methyl group on the indole ring, which can influence its biological activity and chemical reactivity. This structural feature can enhance its binding affinity to specific targets and improve its overall pharmacological profile .
Propiedades
Fórmula molecular |
C17H13N3 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
2-(7-methyl-1H-indol-3-yl)quinazoline |
InChI |
InChI=1S/C17H13N3/c1-11-5-4-7-13-14(10-18-16(11)13)17-19-9-12-6-2-3-8-15(12)20-17/h2-10,18H,1H3 |
Clave InChI |
IBQWHHTXWMSMMG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=CN2)C3=NC4=CC=CC=C4C=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B13553645.png)
![2-{2-azaspiro[4.4]nonan-7-yl}aceticacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13553647.png)



![Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate](/img/structure/B13553669.png)

![Tert-butyl 9-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13553680.png)

![4-[(2,3-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B13553699.png)
